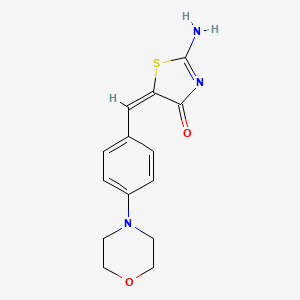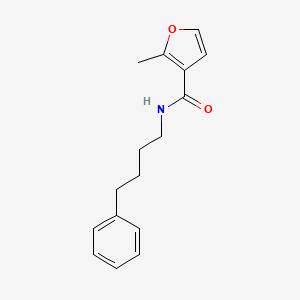![molecular formula C21H24N2O3 B4699200 3-[4-(2-isopropoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4699200.png)
3-[4-(2-isopropoxyphenoxy)butyl]-4(3H)-quinazolinone
説明
3-[4-(2-isopropoxyphenoxy)butyl]-4(3H)-quinazolinone, commonly known as Compound A, is a synthetic compound that has gained significant attention in recent years for its potential use in scientific research. This compound belongs to the quinazolinone family of heterocyclic compounds and has been found to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of Compound A is not fully understood. However, it has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. Additionally, it has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response. Furthermore, it has been found to inhibit the activity of various kinases, including epidermal growth factor receptor (EGFR) and mitogen-activated protein kinase (MAPK), which are involved in cancer cell proliferation.
Biochemical and Physiological Effects
Compound A has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of various enzymes involved in the inflammatory response. Additionally, it has been found to induce apoptosis in cancer cells and inhibit cancer cell proliferation. Furthermore, it has been shown to improve cognitive function and protect against neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of Compound A is its high yield and purity, which makes it easy to obtain for lab experiments. Additionally, it has been found to exhibit various properties that make it a potential candidate for scientific research. However, one of the limitations of Compound A is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research of Compound A. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research can be conducted to investigate its potential use in the treatment of cancer. Furthermore, the mechanism of action of Compound A can be further studied to gain a better understanding of its properties and potential uses in scientific research.
Conclusion
In conclusion, Compound A is a synthetic compound that has gained significant attention in recent years for its potential use in scientific research. It has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. Additionally, it has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases. Further research can be conducted to investigate its potential uses in scientific research, and to gain a better understanding of its mechanism of action.
科学的研究の応用
Compound A has been found to exhibit various properties that make it a potential candidate for scientific research. It has been shown to have antioxidant and anti-inflammatory properties, which can be beneficial in the treatment of various diseases. Additionally, Compound A has been found to have anticancer properties, making it a potential candidate for cancer research. Furthermore, it has been shown to have neuroprotective properties, which can be beneficial in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
3-[4-(2-propan-2-yloxyphenoxy)butyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-16(2)26-20-12-6-5-11-19(20)25-14-8-7-13-23-15-22-18-10-4-3-9-17(18)21(23)24/h3-6,9-12,15-16H,7-8,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWPFXPWMOTYNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4699121.png)

![methyl 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B4699128.png)
![2-[(2-hydroxyethyl)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4699145.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline](/img/structure/B4699148.png)

![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4699162.png)
![N-butyl-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4699170.png)
![ethyl 4-(3-methoxybenzyl)-1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B4699171.png)
![1-[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B4699195.png)
![2-({4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-cyclopropylacetamide](/img/structure/B4699197.png)
![2-(4-methoxyphenyl)-N-{[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}acetamide](/img/structure/B4699204.png)
![7-(2-buten-1-yl)-1,3,4,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4699209.png)
![N-[2-(4-isopropylphenyl)-2-(4-morpholinyl)ethyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4699215.png)